molecular formula C16H13F4NO2 B6384940 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol CAS No. 1261979-43-4

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol

Cat. No.: B6384940
CAS No.: 1261979-43-4
M. Wt: 327.27 g/mol
InChI Key: LDRVBXAALWUDHC-UHFFFAOYSA-N
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Description

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol is a chemical compound known for its significant biological activity. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions in controlled environments. These methods ensure the purity and consistency of the final product, which is essential for its use in scientific research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phenolic derivatives, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol include:

  • 5-(Ethylcarbamoyl)-3-fluorophenylboronic acid
  • 2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-ethyl-2-fluoro-4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4NO2/c1-2-21-15(23)13-4-3-9(7-14(13)17)10-5-11(16(18,19)20)8-12(22)6-10/h3-8,22H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRVBXAALWUDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686744
Record name N-Ethyl-3-fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-43-4
Record name N-Ethyl-3-fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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